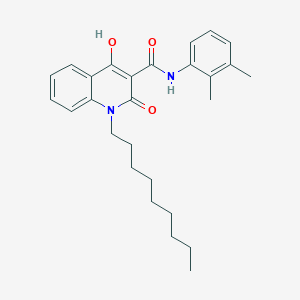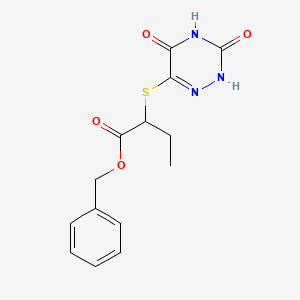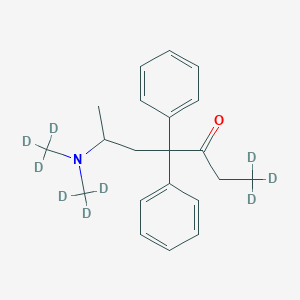
Methadone-D9
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methadone-D9 is a deuterated form of methadone, a synthetic opioid used primarily for pain management and as a maintenance therapy for opioid dependence. The deuterium atoms in this compound replace the hydrogen atoms in the methadone molecule, making it useful as an internal standard in various analytical applications, particularly in mass spectrometry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Methadone-D9 is synthesized through a series of chemical reactions that involve the incorporation of deuterium atoms into the methadone molecule. The process typically starts with the synthesis of deuterated intermediates, which are then subjected to further chemical reactions to produce this compound. The reaction conditions often involve the use of deuterated reagents and solvents to ensure the incorporation of deuterium atoms.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar chemical routes as in laboratory settings but optimized for higher yields and purity. The process includes rigorous quality control measures to ensure the final product meets the required specifications for use as an analytical standard.
Analyse Chemischer Reaktionen
Types of Reactions
Methadone-D9 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form its corresponding N-oxide.
Reduction: Reduction reactions can convert this compound to its corresponding alcohol.
Substitution: this compound can undergo nucleophilic substitution reactions, where the deuterium atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides or amines are used under basic or acidic conditions.
Major Products
The major products formed from these reactions include deuterated analogs of methadone’s metabolites, which are useful in various analytical and research applications.
Wissenschaftliche Forschungsanwendungen
Methadone-D9 is widely used in scientific research due to its stable isotopic labeling. Some of its applications include:
Analytical Chemistry: Used as an internal standard in mass spectrometry for the quantification of methadone and its metabolites.
Pharmacokinetics: Helps in studying the metabolism and pharmacokinetics of methadone in biological systems.
Forensic Toxicology: Used in forensic analysis to detect and quantify methadone in biological samples.
Clinical Research: Assists in therapeutic drug monitoring and research on opioid dependence treatments.
Wirkmechanismus
Methadone-D9, like methadone, acts primarily as a full agonist at the µ-opioid receptor. It mimics the natural effects of endogenous opioids by binding to these receptors, leading to analgesia and suppression of opioid withdrawal symptoms. Additionally, methadone acts as an antagonist at the N-methyl-D-aspartate (NMDA) receptor, which contributes to its analgesic properties and helps in reducing opioid tolerance.
Vergleich Mit ähnlichen Verbindungen
Methadone-D9 is compared with other deuterated and non-deuterated opioids, such as:
Methadone: The non-deuterated form, used similarly in pain management and opioid dependence treatment.
Buprenorphine: A partial agonist at the µ-opioid receptor, used in opioid dependence treatment but with a different safety profile.
Naltrexone: An opioid antagonist used in the management of opioid dependence and alcohol dependence.
This compound’s uniqueness lies in its deuterium labeling, which provides enhanced stability and precision in analytical measurements compared to its non-deuterated counterparts.
Eigenschaften
Molekularformel |
C21H27NO |
|---|---|
Molekulargewicht |
318.5 g/mol |
IUPAC-Name |
6-[bis(trideuteriomethyl)amino]-1,1,1-trideuterio-4,4-diphenylheptan-3-one |
InChI |
InChI=1S/C21H27NO/c1-5-20(23)21(16-17(2)22(3)4,18-12-8-6-9-13-18)19-14-10-7-11-15-19/h6-15,17H,5,16H2,1-4H3/i1D3,3D3,4D3 |
InChI-Schlüssel |
USSIQXCVUWKGNF-MXOMHCEVSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])CC(=O)C(CC(C)N(C([2H])([2H])[2H])C([2H])([2H])[2H])(C1=CC=CC=C1)C2=CC=CC=C2 |
Kanonische SMILES |
CCC(=O)C(CC(C)N(C)C)(C1=CC=CC=C1)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-((E)-{[4-(2,4-dimethylbenzyl)-1-piperazinyl]imino}methyl)-6-methoxyphenol](/img/structure/B15087334.png)
![N-(3-[2-Furyl]acryloyl)-L-tryptophan methyl ester](/img/structure/B15087340.png)
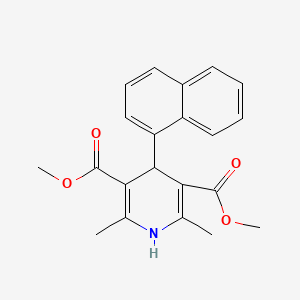
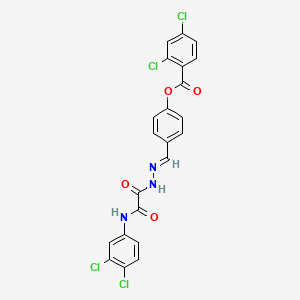
![N-(3,4-Dichlorophenyl)-2-((2E)-2-{[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}hydrazino)-2-oxoacetamide](/img/structure/B15087361.png)
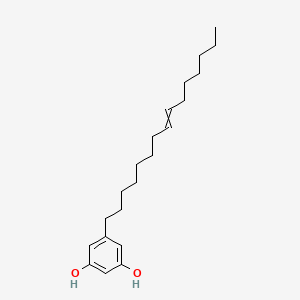
![2-amino-4-(4-bromophenyl)-6-[2-(3,4-dimethoxyphenyl)ethyl]-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B15087367.png)
![4-(4-chlorophenyl)-3-[(3,4-dichlorobenzyl)sulfanyl]-5-(4-methoxyphenyl)-4H-1,2,4-triazole](/img/structure/B15087371.png)
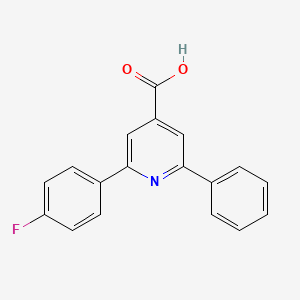
![4-[(E)-{2-[(biphenyl-4-yloxy)acetyl]hydrazinylidene}methyl]phenyl 2,4-dichlorobenzoate](/img/structure/B15087386.png)
![3-(2-Cyclopropylacetamido)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid](/img/structure/B15087402.png)
![6-imino-7-(3-methoxypropyl)-2-oxo-N-prop-2-enyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B15087425.png)
